1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone
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Description
1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO3S and its molecular weight is 257.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Metal Complexation
The compound "1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone" exhibits tautomerism and potential in metal complexation. Jones et al. (2013) conducted a comprehensive study combining synthetic, structural, and theoretical approaches to understand the solid-state, solution, and gas phase structures of related 2-acylmethyl-4,4-dimethyl-2-oxazolines. Their research demonstrates the prevalence of the enamine tautomeric form in the solid phase and suggests its retention in solution, confirmed by NMR and IR spectroscopy. Additionally, DFT calculations at the B3LYP/6-311G(d) level indicated the enamine form as the most stable tautomer. Interestingly, upon protonation, the keto (oxazoline) tautomer emerges as energetically favored in the solid state, an observation supported by DFT studies. The potential of these compounds as ligands in coordination chemistry and metal-mediated catalysis was indicated through experiments involving the hypothetical de-protonation to enolate and subsequent reaction with hydrated Cu(NO3)2, yielding a coordinated enolate complex (Jones et al., 2013).
Ring Modifications in Organic Processes
Carvalho et al. (2013) explored the reactivity of 3-oxo-camphorsulfonylimine towards the formation of new organic species in purely organic processes or those catalyzed by platinum. The research highlights the synthesis and characterization of various compounds, indicating the versatility and potential for generating diverse organic molecules under different reaction conditions (Carvalho, Ferreira, & Herrmann, 2013).
Asymmetric Reactions and Stereoselectivity
Kudyba et al. (2004) found that the chiral oxazolidinone reacted stereoselectively with simple nitro compounds, offering diastereoisomeric nitro alcohols with good asymmetric induction. This research underscores the significance of chirality and stereoselectivity in chemical reactions, contributing to the understanding of asymmetric synthesis (Kudyba, Raczko, & Jurczak, 2004).
Properties
IUPAC Name |
1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9-,10-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECARJHVTMSYSJ-NHCYSSNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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